4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiadiazole ring, which is further substituted with a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Substitution with Trifluoromethylbenzyl Group: The thiadiazole-2-thiol is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to introduce the trifluoromethylbenzyl group.
Formation of Benzamide: The final step involves the coupling of the substituted thiadiazole with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions in biological systems.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide moiety may further stabilize these interactions through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzyl alcohol: A simpler compound with a trifluoromethyl group attached to a benzyl alcohol.
4-(trifluoromethyl)benzyl chloride: Similar structure but with a chloride substituent instead of the thiadiazole ring.
4-(trifluoromethyl)benzyl bromide: Similar to the benzyl chloride but with a bromide substituent.
Uniqueness
4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring and the benzamide linkage, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-benzyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3OS2/c25-24(26,27)20-12-8-18(9-13-20)15-32-23-30-29-22(33-23)28-21(31)19-10-6-17(7-11-19)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJJRHFHFVTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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